methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
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Overview
Description
Methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings. The reaction conditions often involve the use of glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the ester group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. .
Scientific Research Applications
Methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives.
Mechanism of Action
The mechanism of action of methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with various molecular targets. Indole derivatives often exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate can be compared with other indole derivatives such as:
- Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
- Methyl 2-(but-3-ynamido)propanoate These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-6-14(18)16-10-11-9-12(15(19)20-2)13-7-4-5-8-17(11)13/h9H,4-5,7-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQTGJWGXRXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C2N1CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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